REACTION_CXSMILES
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[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[CH2:5][CH2:6]Br.[C-:11]#[N:12].[Na+]>CN(C=O)C>[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[CH2:5][CH2:6][C:11]#[N:12] |f:1.2|
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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FC=1C=C(CCBr)C=CC1
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Name
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|
Quantity
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25 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
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Quantity
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1.06 g
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Type
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reactant
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Smiles
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[C-]#N.[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was cooled
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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the residue was partitioned between EtOAc and H2O (50 mL each)
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous phase was extracted with EtOAc (2×20 mL)
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Type
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WASH
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Details
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The organic layers were washed with H2O and sat. aq. NaCl (50 mL each)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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The resulting oil was purified by flash column chromatography (SiO2)
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Type
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WASH
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Details
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eluting with a gradient of 5% EtOAc in hexanes to 30% EtOAc in hexanes
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Name
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|
Type
|
product
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Smiles
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FC=1C=C(CCC#N)C=CC1
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.638 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 34.8% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |